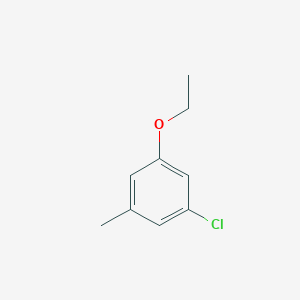

1-Chloro-3-ethoxy-5-methylbenzene

Description

1-Chloro-3-ethoxy-5-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 4. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.64 g/mol. The compound’s structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethoxy and methyl groups, and reactivity influenced by the electron-withdrawing chlorine atom.

Properties

IUPAC Name |

1-chloro-3-ethoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPXKIWMAGWXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and methyl groups are introduced through further substitution reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the chlorine atom and form the corresponding ethoxy-methylbenzene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Ethoxy-methylbenzene.

Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Chloro-3-ethoxy-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound to understand the behavior of similar aromatic compounds in biological systems.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the chlorine atom acts as a directing group, influencing the position of incoming substituents on the benzene ring. The ethoxy and methyl groups also play a role in stabilizing reaction intermediates through electron-donating effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Stability

- Chlorine vs. Nitro Groups : The presence of a nitro group (as in 1-Chloro-3-methoxy-5-nitrobenzene ) significantly increases electron-withdrawing effects compared to methyl or ethoxy groups. This makes nitro-substituted compounds more reactive in electrophilic substitution but less stable under reducing conditions.

- Ethoxy vs.

- Trifluoromethyl (-CF₃) : Compounds like 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene exhibit enhanced thermal and oxidative stability due to the strong electronegativity of -CF₃, making them valuable in high-performance materials.

Physicochemical Properties

- Molecular Weight and Polarity: Heavier substituents (e.g., -CF₃, -NO₂) increase molecular weight and polarity, affecting boiling and melting points. For example, 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has a higher molecular weight (256.61 g/mol) compared to the target compound (170.64 g/mol) .

- Lipophilicity : Ethoxy and methyl groups in the target compound likely confer higher logP values than nitro- or trifluoromethyl-substituted analogs, influencing bioavailability in pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.